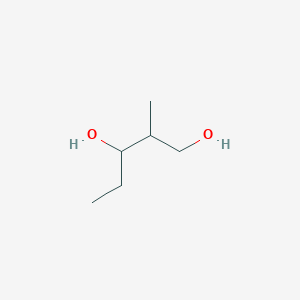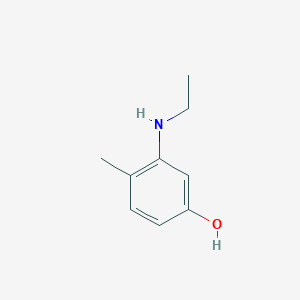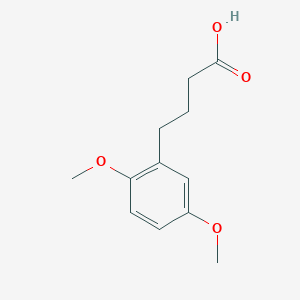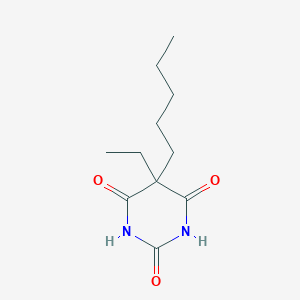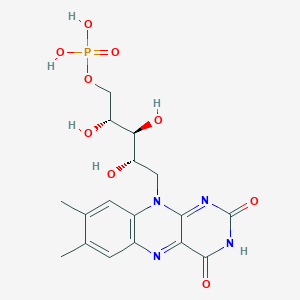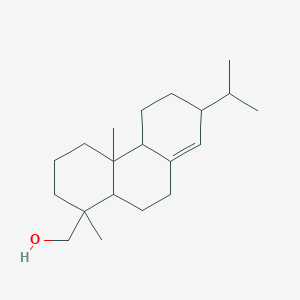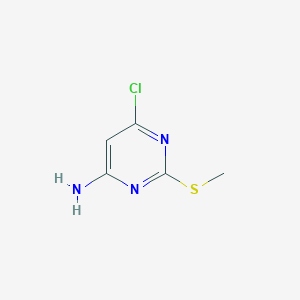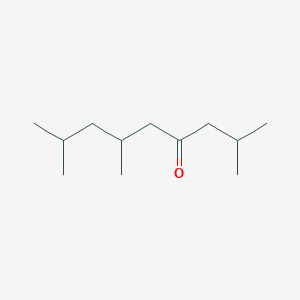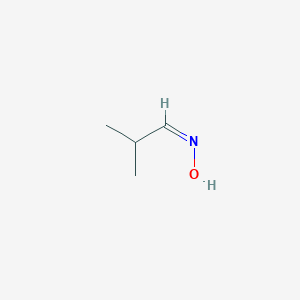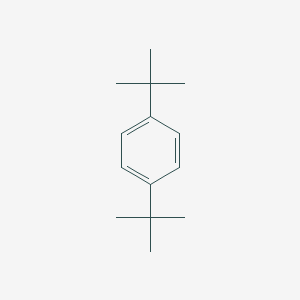![molecular formula C16H10S B089531 Phenanthro[3,4-b]thiophene CAS No. 195-52-8](/img/structure/B89531.png)
Phenanthro[3,4-b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthro[3,4-b]thiophene is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
作用機序
The mechanism of action of Phenanthro[3,4-b]thiophene is not fully understood. However, studies have shown that it can interact with various cellular targets such as DNA, enzymes, and receptors. It is believed that the anticancer activity of this compound is due to its ability to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
生化学的および生理学的効果
Phenanthro[3,4-b]thiophene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase-dependent pathways. It also has anti-inflammatory properties that can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of Phenanthro[3,4-b]thiophene is its versatility in terms of its potential applications. It can be used in various fields such as materials science, organic electronics, and medicinal chemistry. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on Phenanthro[3,4-b]thiophene. One of the areas that require further investigation is its mechanism of action. Understanding how this compound interacts with cellular targets can provide insights into its potential applications in various fields. Another area that requires further research is the development of more efficient and cost-effective synthesis methods. This can facilitate the production of this compound on a larger scale, making it more accessible for research and commercial applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of Phenanthro[3,4-b]thiophene in animal models. This can provide valuable information for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, Phenanthro[3,4-b]thiophene is a promising compound that has potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. Its unique structure and properties make it a valuable building block for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
合成法
The synthesis of Phenanthro[3,4-b]thiophene can be achieved through various methods, including Suzuki coupling, Pd-catalyzed cross-coupling, and direct arylation. The most common method is the Pd-catalyzed cross-coupling reaction between 2-bromo-3-thiophene and phenanthrene. This method offers a high yield and purity of the final product.
科学的研究の応用
Phenanthro[3,4-b]thiophene has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In medicinal chemistry, Phenanthro[3,4-b]thiophene has been identified as a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anticancer activity by inhibiting the proliferation of cancer cells. It also has neuroprotective properties that can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
特性
CAS番号 |
195-52-8 |
|---|---|
製品名 |
Phenanthro[3,4-b]thiophene |
分子式 |
C16H10S |
分子量 |
234.3 g/mol |
IUPAC名 |
naphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-6-12-7-8-15-14(16(12)13)9-10-17-15/h1-10H |
InChIキー |
XRJUVKFVUBGLMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
その他のCAS番号 |
195-52-8 |
同義語 |
phenanthro[3,4-b]thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
